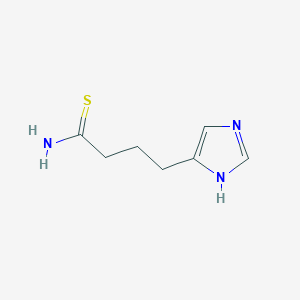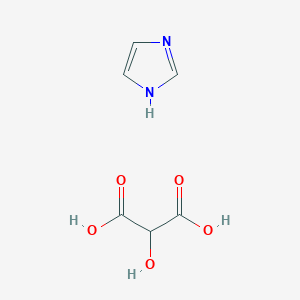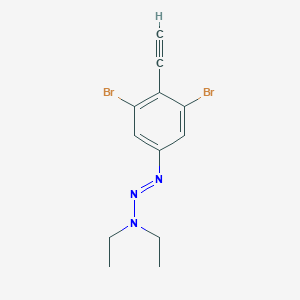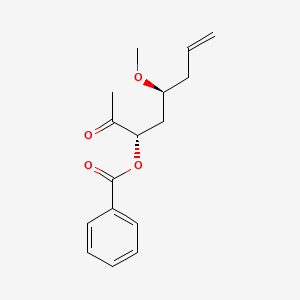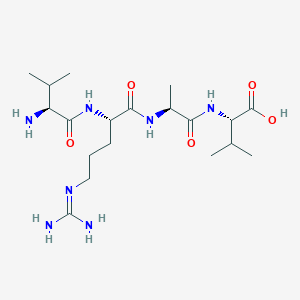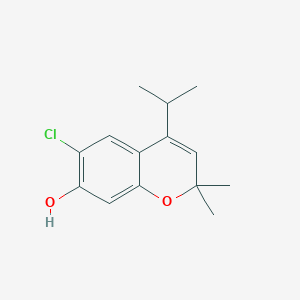
1-(Furan-2-yl)-3-(pyridin-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Furan-2-yl)-3-(pyridin-2-yl)prop-2-en-1-one is an organic compound that features both furan and pyridine rings connected by a propenone linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-yl)-3-(pyridin-2-yl)prop-2-en-1-one typically involves the condensation of furan-2-carbaldehyde with 2-acetylpyridine in the presence of a base. Common bases used in this reaction include sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Furan-2-yl)-3-(pyridin-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenone linker to a saturated propyl chain.
Substitution: The furan and pyridine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce saturated hydrocarbons.
Applications De Recherche Scientifique
1-(Furan-2-yl)-3-(pyridin-2-yl)prop-2-en-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(Furan-2-yl)-3-(pyridin-2-yl)prop-2-en-1-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially influencing biological processes. Further research is needed to elucidate the exact mechanisms involved.
Comparaison Avec Des Composés Similaires
1-(Furan-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one: Similar structure but with the pyridine ring in a different position.
1-(Furan-2-yl)-3-(pyridin-4-yl)prop-2-en-1-one: Another isomer with the pyridine ring in the 4-position.
1-(Thiophen-2-yl)-3-(pyridin-2-yl)prop-2-en-1-one: A similar compound where the furan ring is replaced by a thiophene ring.
Uniqueness: 1-(Furan-2-yl)-3-(pyridin-2-yl)prop-2-en-1-one is unique due to its specific arrangement of furan and pyridine rings, which may confer distinct chemical and biological properties compared to its isomers and analogs.
Propriétés
Numéro CAS |
142227-78-9 |
|---|---|
Formule moléculaire |
C12H9NO2 |
Poids moléculaire |
199.20 g/mol |
Nom IUPAC |
1-(furan-2-yl)-3-pyridin-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C12H9NO2/c14-11(12-5-3-9-15-12)7-6-10-4-1-2-8-13-10/h1-9H |
Clé InChI |
MZNSPBQAXMYNKW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C=CC(=O)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Aminophenyl)sulfanyl]butanedinitrile](/img/structure/B12538194.png)
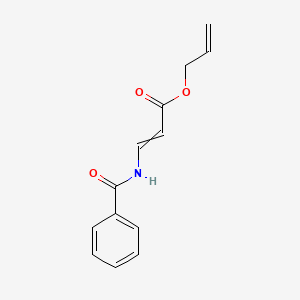
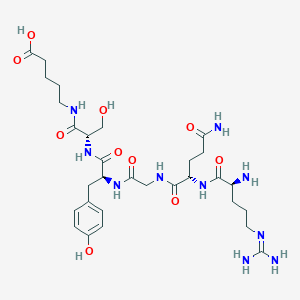

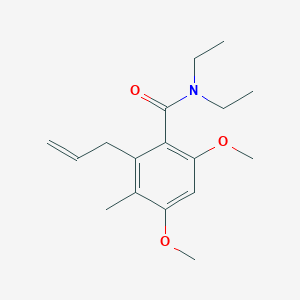
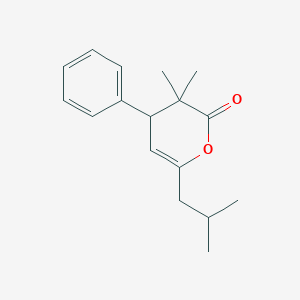
![(8-Methoxynaphtho[2,1-b]furan-1-yl)acetic acid](/img/structure/B12538230.png)

